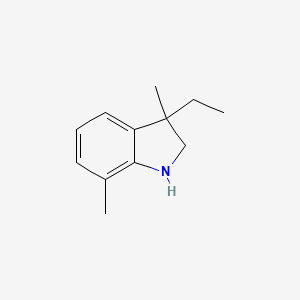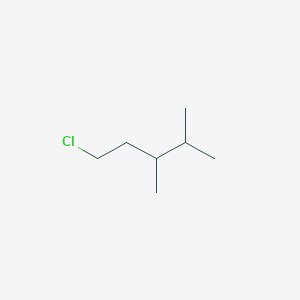
1-Chloro-3,4-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,4-dimethylpentane is an organic compound belonging to the class of alkyl halides It is characterized by a chlorine atom attached to a carbon chain that also contains two methyl groups The molecular formula of this compound is C7H15Cl
Métodos De Preparación
1-Chloro-3,4-dimethylpentane can be synthesized through several methods, including:
Free Radical Chlorination: This method involves the chlorination of 3,4-dimethylpentane using chlorine gas under ultraviolet light.
Industrial Production: On an industrial scale, the compound can be produced by the chlorination of 3,4-dimethylpentane in the presence of a catalyst such as ferric chloride (FeCl3) to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
1-Chloro-3,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution (Sn1 and Sn2): The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-) under appropriate conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-3,4-dimethylpentane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Engineering: The compound’s reactivity makes it useful in various chemical engineering processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3,4-dimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon atom to which it is attached, making it susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions, where the chlorine atom is replaced or removed, leading to the formation of new compounds.
Comparación Con Compuestos Similares
1-Chloro-3,4-dimethylpentane can be compared with other similar alkyl halides, such as:
1-Chloro-2,2-dimethylpentane: This compound has a similar structure but with the chlorine atom attached to a different carbon atom.
1-Chloro-3,3-dimethylpentane: Another isomer with a different arrangement of methyl groups.
2-Chloro-4-methylpentane: A compound with a chlorine atom and a methyl group attached to different positions on the carbon chain.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications in various chemical processes.
Propiedades
Fórmula molecular |
C7H15Cl |
|---|---|
Peso molecular |
134.65 g/mol |
Nombre IUPAC |
1-chloro-3,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)7(3)4-5-8/h6-7H,4-5H2,1-3H3 |
Clave InChI |
JZIXDUBILJGMDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


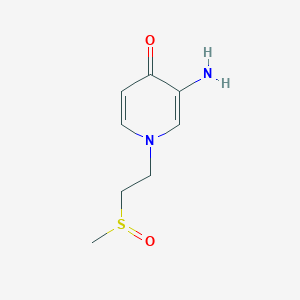

![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
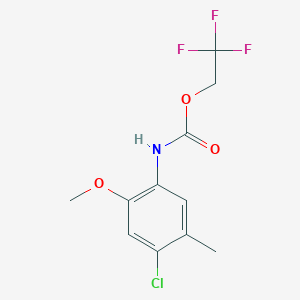

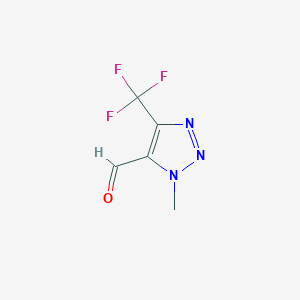
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)
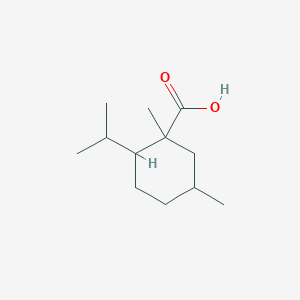

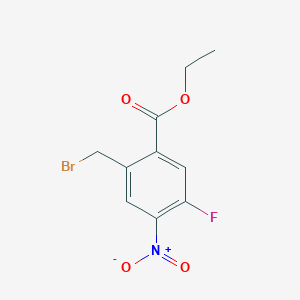


![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)
